
Ma-chminaca
Übersicht
Beschreibung
Es ist ein Analog des AB-CHMINACA-Metaboliten M2, bei dem die Hydroxylgruppe durch eine Methylestergruppe ersetzt wurde . Synthetische Cannabinoide sind so konzipiert, dass sie die Wirkungen von Δ9-Tetrahydrocannabinol (THC) nachahmen, der Hauptpsychoaktivkomponente von Cannabis .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
MA-CHMINACA wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Veresterung des AB-CHMINACA-Metaboliten M2 beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Methanol als Injektionslösungsmittel, was zur Umwandlung der Amidgruppe in eine Estergruppe führt . Die Reaktionsbedingungen umfassen die Verwendung von Analytenschutzmitteln, um eine thermolytische Degradation während der Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse zu verhindern .
Industrielle Produktionsmethoden
Die Synthese beinhaltet wahrscheinlich Standard-Organosynthesetechniken, die bei der Herstellung von synthetischen Cannabinoiden verwendet werden, einschließlich der Verwendung von hochreinen Reagenzien und kontrollierter Reaktionsumgebungen, um die Produktkonsistenz und -reinheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MA-CHMINACA is synthesized through a series of chemical reactions involving the esterification of AB-CHMINACA metabolite M2. The process typically involves the use of methanol as an injection solvent, which results in the conversion of the amide group to an ester group . The reaction conditions include the use of analyte protectants to prevent thermolytic degradation during gas chromatography-mass spectrometry (GC-MS) analysis .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques used in the production of synthetic cannabinoids, including the use of high-purity reagents and controlled reaction environments to ensure product consistency and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MA-CHMINACA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe zurück in eine Amidgruppe umwandeln.
Substitution: Substitutionsreaktionen können am Indazolring oder am Cyclohexylmethyl-Schwanz auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hydroxylierte Metaboliten, reduzierte Amide und substituierte Indazol-Derivate .
Wissenschaftliche Forschungsanwendungen
This compound wird hauptsächlich in forensischen und Forschungsanwendungen verwendet. Es dient als analytischer Referenzstandard in der Massenspektrometrie und anderen analytischen Techniken, um synthetische Cannabinoide in biologischen und Umweltproben zu identifizieren und zu quantifizieren . Die Verbindung wird auch in Studien verwendet, die den Metabolismus und die Toxikologie von synthetischen Cannabinoiden untersuchen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als potenter Agonist des CB1-Rezeptors wirkt, einem zentralen Cannabinoid-Rezeptor im Endocannabinoid-System . Die Bindungsaffinität und Potenz von this compound am CB1-Rezeptor sind deutlich höher als die von natürlichen Cannabinoiden wie THC . Diese hohe Potenz kann zu schweren physiologischen und psychologischen Auswirkungen führen, darunter Euphorie, Halluzinationen und potenziell lebensbedrohliche Nebenwirkungen .
Wissenschaftliche Forschungsanwendungen
Introduction to MA-CHMINACA
This compound, also known as methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. This compound is structurally related to other synthetic cannabinoids and has garnered attention for its applications in forensic science and research. It was first synthesized by Pfizer and has been associated with various physiological effects, although its specific toxicological properties remain largely unknown .
Detection Methods
Several analytical techniques have been employed to detect this compound in biological matrices, including:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for the simultaneous detection of multiple synthetic cannabinoids, including this compound, in urine, blood, and hair samples. A study highlighted its effectiveness in analyzing real forensic samples .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Another prevalent method used for the identification of synthetic cannabinoids in complex biological matrices.
Case Studies
- Hospitalization Cases : There have been reports linking this compound to hospitalizations due to intoxication. For instance, a study noted that synthetic cannabinoids, including this compound, contributed to significant health risks among users .
- Prevalence Studies : Research has indicated that this compound is often detected in drug testing scenarios, emphasizing its role as a common substance among synthetic cannabinoid users .
Toxicological Insights
While the specific toxicological profile of this compound is not well-documented, there are general concerns regarding synthetic cannabinoids. Users often report severe adverse effects, which can include:
- Psychosis
- Tachycardia
- Nausea
- Altered mental status
These effects necessitate further research into the pharmacodynamics and pharmacokinetics of this compound to establish safe handling guidelines for forensic applications .
Wirkmechanismus
MA-CHMINACA exerts its effects by acting as a potent agonist of the CB1 receptor, a central cannabinoid receptor in the endocannabinoid system . The binding affinity and potency of this compound at the CB1 receptor are significantly higher than those of natural cannabinoids like THC . This high potency can lead to severe physiological and psychological effects, including euphoria, hallucinations, and potentially life-threatening adverse reactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AB-CHMINACA: Strukturell ähnlich, aber mit einer Hydroxylgruppe anstelle einer Methylestergruppe.
ADB-CHMINACA: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Indazol-Kernstruktur.
AMB-CHMINACA: Ähnlich wie MA-CHMINACA, aber mit verschiedenen Seitenketten.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Veresterung einzigartig, die seine pharmakokinetischen Eigenschaften im Vergleich zu seinen Analoga verändert. Diese Modifikation kann seine metabolische Stabilität, Bioverfügbarkeit und die Gesamtpotenz beeinflussen .
Biologische Aktivität
ADB-CHMINACA, often referred to as Ma-chminaca, is a synthetic cannabinoid that has gained attention due to its potent biological activity and associated health risks. This article provides a comprehensive overview of the biological activity of ADB-CHMINACA, including its pharmacological effects, metabolic pathways, clinical case studies, and implications for public health.
ADB-CHMINACA is a full agonist of the cannabinoid receptors CB1 and CB2. Its chemical structure includes a cyclohexylmethyl tail, which plays a significant role in its interaction with these receptors. The binding affinities reported for ADB-CHMINACA are approximately 0.289 nM for CB1 and 0.49 nM for CB2, indicating its high potency compared to other cannabinoids . The efficacy of ADB-CHMINACA in inhibiting forskolin-stimulated release of cyclic adenosine monophosphate (cAMP) is comparable to that of the well-known cannabinoid WIN55,212-2 .
Metabolism and Biotransformation
Research on the metabolism of ADB-CHMINACA has identified several metabolites resulting from its biotransformation. In vitro studies using human hepatocytes revealed ten major metabolites, primarily formed at the cyclohexylmethyl tail of the compound. Notable metabolites include:
Metabolite | Structure Description |
---|---|
A9 | Hydroxycyclohexylmethyl variant |
A4 | 4-Hydroxycyclohexyl variant |
A6 | Another hydroxycyclohexylmethyl variant |
These metabolites are critical for understanding the drug's pharmacokinetics and potential detection in biological specimens .
Clinical Case Studies
The clinical implications of ADB-CHMINACA use are significant, as evidenced by multiple case studies highlighting its toxicity:
- Case Series of Synthetic Cannabinoid Intoxication :
- Postmortem Analysis :
- Fatal Poisoning Case :
Public Health Implications
The rise in synthetic cannabinoid use poses considerable public health risks. The potency of ADB-CHMINACA can lead to unpredictable effects, especially among vulnerable populations such as adolescents and individuals with pre-existing mental health conditions . Emergency physicians must be equipped to recognize and manage synthetic cannabinoid intoxication effectively.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGXDSTBHQLKJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344891 | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-96-1 | |
Record name | Ma-chminaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MA-CHMINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify MA-CHMINACA in herbal incense products?
A1: The study employed a combination of Gas Chromatography-Mass Spectrometry (GCMS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF) to initially identify the presence of this compound in the herbal incense samples. Further confirmation was achieved by comparing the analytical data with that of a reference standard of this compound analyzed under the same experimental conditions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.